4-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)-6-isopropoxy-2-methylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains several functional groups including a piperazine ring, a sulfonyl group, a pyrimidine ring, and an isopropoxy group. Piperazine rings are often found in pharmaceuticals and can have various biological activities. The sulfonyl group can act as a leaving group in certain reactions or contribute to the polarity of the compound. The pyrimidine ring is a basic structure in nucleotides, and the isopropoxy group can affect the compound’s solubility and reactivity .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the formation of the piperazine ring, followed by the introduction of the sulfonyl group, and finally the addition of the isopropoxy group and the pyrimidine ring. The exact methods would depend on the specific reagents and conditions used .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the piperazine ring, sulfonyl group, and pyrimidine ring would contribute to the overall shape and properties of the molecule .Chemical Reactions Analysis
The compound could undergo various chemical reactions depending on the conditions. For example, the piperazine ring could undergo substitution reactions, and the sulfonyl group could participate in elimination or addition reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonyl group could increase its polarity, affecting its solubility in different solvents .Scientific Research Applications
Herbicidal Applications
Research has demonstrated the potential of derivatives of pyrimidine and piperazine for use in herbicidal formulations. For example, pyrimidine derivatives combined with lipophilic difluoromethyl-benzenesulfonamide moieties have shown selective post-emergence herbicidal properties in crops like wheat, attributed to their metabolism into sulfone derivatives. These findings suggest that compounds related to the structure could contribute to the development of more efficient and selective herbicides for agricultural use (Hamprecht et al., 1999).
Antimicrobial and Anti-inflammatory Applications
Novel methylpyrimidine sulfonyl piperazine derivatives have been synthesized and evaluated for their pharmacological properties, including antibacterial, anthelmintic, and anti-inflammatory activities. These compounds have shown promising results against bacterial strains such as Escherichia coli and Staphylococcus aureus, as well as anti-inflammatory effects in carrageenan-induced rat paw edema models. This highlights the potential of compounds with similar structures in the development of new antimicrobial and anti-inflammatory agents (Mohan et al., 2014).
Cancer Research
Substituted pyrimidine-piperazine compounds have been synthesized and evaluated for their binding affinity to estrogen receptors, showing potential as treatments for hormone-dependent cancers. Some of these compounds exhibited significant anti-proliferative activities against human breast cancer cell lines, suggesting that chemical structures resembling 4-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)-6-isopropoxy-2-methylpyrimidine may hold promise in cancer therapy (Parveen et al., 2017).
Antipsychotic Agents
The synthesis and evaluation of (piperazin-1-yl-phenyl)-arylsulfonamides have led to the discovery of compounds with high affinities for serotonin receptors, indicating their potential as atypical antipsychotic agents. These findings suggest a valuable application for compounds structurally similar to the one in the development of new treatments for psychiatric disorders (Park et al., 2010).
Mechanism of Action
- The primary targets of this compound are equilibrative nucleoside transporters (ENTs) . These transporters play a crucial role in nucleotide synthesis, adenosine regulation, and chemotherapy response .
Target of Action
Mode of Action
Safety and Hazards
Properties
IUPAC Name |
4-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-2-methyl-6-propan-2-yloxypyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23FN4O3S/c1-13(2)26-18-12-17(20-14(3)21-18)22-8-10-23(11-9-22)27(24,25)16-6-4-15(19)5-7-16/h4-7,12-13H,8-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGXCRICOSYFNLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OC(C)C)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23FN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.